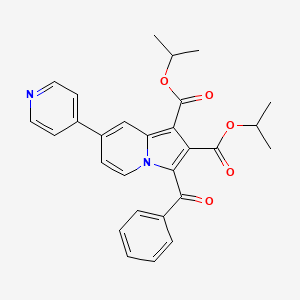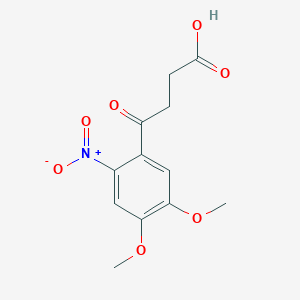
Bis(2,6-dichlorobenzoic) anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,6-dichlorobenzoic) anhydride: is a chemical compound with the molecular formula C14H6Cl4O3 and a molecular weight of 364.014 g/mol . It is an anhydride derivative of 2,6-dichlorobenzoic acid, characterized by the presence of two 2,6-dichlorobenzoic acid moieties linked through an anhydride bond. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,6-dichlorobenzoic) anhydride typically involves the reaction of 2,6-dichlorobenzoic acid with a dehydrating agent. Common dehydrating agents used in this synthesis include acetic anhydride or phosphorus pentachloride (PCl5). The reaction is usually carried out under reflux conditions to facilitate the formation of the anhydride bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,6-dichlorobenzoic) anhydride undergoes various types of chemical reactions, including:
Hydrolysis: The anhydride bond can be hydrolyzed in the presence of water or aqueous bases to yield 2,6-dichlorobenzoic acid.
Substitution Reactions: The chlorine atoms in the aromatic ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Reduction: The compound can be reduced to form the corresponding alcohol derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous sodium hydroxide (NaOH) can be used as reagents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Hydrolysis: 2,6-dichlorobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Alcohol derivatives of the original compound.
Aplicaciones Científicas De Investigación
Bis(2,6-dichlorobenzoic) anhydride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving anhydrides.
Medicine: Research into potential pharmaceutical applications, including the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of bis(2,6-dichlorobenzoic) anhydride involves its reactivity as an anhydride. The compound can act as an acylating agent, transferring its acyl group to nucleophiles such as amines, alcohols, or thiols. This reactivity is facilitated by the electron-withdrawing effects of the chlorine atoms, which increase the electrophilicity of the carbonyl carbon atoms .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichlorobenzoic acid: The parent acid from which the anhydride is derived.
2,4-Dichlorobenzoic anhydride: Another anhydride with similar reactivity but different substitution pattern.
2,6-Dichlorobenzoyl chloride: A related acyl chloride with similar applications in acylation reactions
Uniqueness
Bis(2,6-dichlorobenzoic) anhydride is unique due to its specific substitution pattern and the presence of two 2,6-dichlorobenzoic acid moieties. This structure imparts distinct reactivity and properties compared to other anhydrides and acylating agents .
Propiedades
Número CAS |
16442-10-7 |
|---|---|
Fórmula molecular |
C14H6Cl4O3 |
Peso molecular |
364.0 g/mol |
Nombre IUPAC |
(2,6-dichlorobenzoyl) 2,6-dichlorobenzoate |
InChI |
InChI=1S/C14H6Cl4O3/c15-7-3-1-4-8(16)11(7)13(19)21-14(20)12-9(17)5-2-6-10(12)18/h1-6H |
Clave InChI |
CGDWAVBBLJTVDO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C(=O)OC(=O)C2=C(C=CC=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-chlorobenzamide](/img/structure/B11950623.png)


![N-(4-fluorophenyl)-3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}propanamide](/img/structure/B11950642.png)



